molecular formula C20H21NO3S B11417094 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide

Cat. No.: B11417094
M. Wt: 355.5 g/mol
InChI Key: WTVYCEQCZSNYRO-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide: is a synthetic organic compound that belongs to the family of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene skeleton, which is known for its involvement in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide typically involves the reaction of chloroacetyl chloride with thiamine, followed by reactions with potassium persulfate, acetic anhydride, and 2-amino-4-chlorophenol. The synthesized compound can be characterized using techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis to form various complex molecules.

    Biology: Studied for its potential antimicrobial and antitumor properties.

    Medicine: Investigated for its therapeutic potentials, such as anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit key enzymes involved in cell proliferation and inflammation.

Comparison with Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylbenzenesulfonamide

Comparison: Compared to these similar compounds, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide is unique due to its specific structural features and the presence of the butanamide moiety.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,4-diphenylbutanamide

InChI

InChI=1S/C20H21NO3S/c22-20(13-7-10-17-8-3-1-4-9-17)21(18-11-5-2-6-12-18)19-14-15-25(23,24)16-19/h1-6,8-9,11-12,14-15,19H,7,10,13,16H2

InChI Key

WTVYCEQCZSNYRO-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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